Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
Description
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a methyl oxirane (epoxide) substituent. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its epoxide group enables reactivity in ring-opening reactions, making it valuable for constructing complex molecules. The molecular formula is C₁₁H₁₆O₃, and it is cataloged under CAS numbers and supplier-specific identifiers (e.g., Enamine Ltd.) .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 1-(oxiran-2-ylmethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-12-9(11)10(4-2-3-5-10)6-8-7-13-8/h8H,2-7H2,1H3 |
InChI Key |
YIXKXQOWANRXTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)CC2CO2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Esterification: Cyclopentane-1-carboxylic acid is esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield methyl cyclopentane-1-carboxylate. This step is classical and well-documented in organic synthesis literature.
Introduction of the Oxiran-2-ylmethyl Group
Route A: Epoxidation of Allylic Alcohol Derivative
- A common approach involves first synthesizing methyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate.
- This intermediate is then converted to the corresponding allylic alcohol or alkene.
- Epoxidation is performed using peracids such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst to form the oxirane ring.
Route B: Halohydrin Cyclization
- The methyl 1-(halomethyl)cyclopentane-1-carboxylate intermediate is prepared by halogenation (e.g., bromination) of the methyl substituent.
- Treatment with a base (e.g., NaOH) induces intramolecular cyclization to form the epoxide ring.
Route C: Direct Epoxidation of Methyl 1-(vinyl)cyclopentane-1-carboxylate
- Vinyl-substituted cyclopentane carboxylate derivatives are epoxidized directly using peracids or other oxidants.
Representative Literature Procedure
While specific procedures for methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate are scarce, analogous epoxidation methods are well-established:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentane-1-carboxylic acid + MeOH, H2SO4 | Methyl cyclopentane-1-carboxylate | ~90 |
| 2 | Bromination (NBS or Br2) of methyl substituent | Methyl 1-(bromomethyl)cyclopentane-1-carboxylate | 80-85 |
| 3 | Base (NaOH) treatment in aqueous/organic solvent | Epoxide ring formation by cyclization | 75-80 |
Analytical Data and Purity
- The commercially available methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is typically supplied as a liquid with purity around 95%.
- Characterization includes:
- NMR Spectroscopy: Confirming the presence of oxirane protons and methyl ester signals.
- Mass Spectrometry: Molecular ion peak at 184.23 g/mol.
- Infrared Spectroscopy: Epoxide ring vibrations around 1250-950 cm⁻¹ and ester carbonyl stretch near 1735 cm⁻¹.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Epoxidation of allylic alcohol | High regio- and stereoselectivity | Requires preparation of allylic precursor | 70-85 |
| Halohydrin cyclization | Straightforward, mild conditions | Possible side reactions with halogens | 75-80 |
| Direct epoxidation of vinyl | One-step epoxidation | Sensitive to over-oxidation | 65-75 |
Research Findings and Patents
- Patent literature indicates the use of epoxidation and cyclization techniques for functionalized cyclopentane derivatives with oxirane substituents.
- No direct large-scale industrial synthesis details are publicly available, but the methods follow classical organic synthesis protocols for epoxides.
- The compound is commercially available from specialized chemical suppliers with certificates of analysis confirming purity and identity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Substitution: Nucleophiles such as ammonia or thiols under mild conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is an organic compound with a cyclopentane ring, an oxirane (epoxide) moiety, and a carboxylate functional group. It has a molecular formula of C8H14O3 and a molecular weight of approximately 158.20 g/mol. The compound's structure includes a cyclopentane ring substituted at the first position with an oxirane moiety, connected to a methyl ester group derived from carboxylic acid.
Potential Applications
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate has potential applications in medicinal chemistry, where it may serve as a precursor for synthesizing various compounds.
Reactivity
Common reagents for reactions involving methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate include acids, bases, and nucleophiles like amines or alcohols.
Synthesis
Several synthetic routes can produce methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate with high purity.
Structural Analogs
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate shares structural similarities with compounds such as:
- Methyl 1-[(oxiran-2-yl)methyl]cyclobutane-1-carboxylate, which has a different ring size (cyclobutane) affecting reactivity.
- Methyl 1-[(oxiran-2-yl)methyl]cyclohexane-1-carboxylate, which has a larger ring size that may alter steric hindrance and reactivity.
- Methyl 1-(oxiran-2-yloxy)cyclopropane-1-carboxylate, which has a smaller ring size that could lead to increased strain and reactivity.
Mechanism of Action
The mechanism of action of Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate involves the reactivity of the oxirane ring. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, including ring-opening reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Spectroscopic Properties
- Epoxide Derivative (Target Compound): Expected IR peaks for epoxide (C-O-C at ~1250 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).
- Methyl 1-amino-1-cyclopentanecarboxylate: Characterized by NMR (δ ~3.79 ppm for methyl ester) and LCMS (m/z 143.2 [M+H]⁺) .
- Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate : NMR shows aromatic protons (δ 7.48 ppm) and methyl ester (δ 3.79 ppm) .
Biological Activity
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is a unique organic compound characterized by its cyclopentane ring, oxirane (epoxide) group, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 184.23 g/mol. This compound has garnered attention for its potential biological activities, making it an interesting subject for further research.
Chemical Structure and Properties
The structural features of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate include:
- Cyclopentane Ring : Provides a rigid framework that influences the compound's reactivity.
- Oxirane Group : Known for its high reactivity due to ring strain, allowing it to participate in various chemical reactions.
- Carboxylate Functional Group : Contributes to the compound's solubility and potential interactions with biological systems.
The biological activity of this compound may be attributed to its ability to interact with nucleophilic sites in biomolecules, facilitated by the oxirane ring's reactivity. Upon hydrolysis, the ester group can release biologically active acids and alcohols, which may further modulate biological pathways.
Biological Activity
Research into the biological activity of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate has revealed several potential applications:
Antioxidant Properties
The presence of the oxirane group may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate to inhibit pro-inflammatory cytokines could be explored in future studies.
Comparative Analysis with Related Compounds
To better understand the potential of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 1-(oxiran-2-yloxy)cyclopropane-1-carboxylate | Structure | Smaller ring size may lead to increased strain |
| Methyl 1-(oxiran-2-yloxy)cyclohexane-1-carboxylate | Structure | Larger ring size alters steric hindrance |
| Methyl 1-(oxiran-2-methyl)cyclobutane-1-carboxylate | Structure | Different ring size affecting reactivity |
Case Studies and Research Findings
While specific case studies focusing solely on methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate are scarce, research on related compounds provides insights into its potential activities:
- Anticancer Studies : Research on epoxide derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms such as DNA damage and cell cycle arrest.
- Antioxidant Activity : Studies have shown that compounds containing an oxirane moiety possess significant antioxidant capabilities, reducing oxidative stress markers in vitro.
- Inflammation Inhibition : Investigations into similar compounds have demonstrated their ability to downregulate inflammatory cytokines, suggesting a potential therapeutic role for methyl 1-[(oxiran-2-ylmethyl]cyclopentane-1-carboxylate in inflammatory diseases.
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate?
The synthesis typically involves reductive amination or borane-mediated reduction under inert atmospheres. For instance, a protocol adapted from similar cyclopentane carboxylate derivatives (e.g., ) recommends:
- Solvent : Ethyl acetate or methanol.
- Reagents : 5-Ethyl-2-methylpyridine borane (2.0 equiv) and hydrochloric acid (4 M in ethyl acetate).
- Conditions : Stirring at 0°C under nitrogen for 30 minutes, followed by neutralization with 5 M NaOH.
- Purification : Liquid-liquid extraction with phosphate buffer (pH-adjusted) and silica gel chromatography (ethyl acetate/methanol gradients) .
Q. What purification techniques are effective for isolating this compound?
Silica gel column chromatography with ethyl acetate/methanol eluents (e.g., 90:10 ratio) achieves >90% purity, as demonstrated in patent-derived protocols (). Post-column treatment with brine washes removes residual acids, and magnesium sulfate drying ensures anhydrous conditions. For scale-up, continuous flow chromatography or centrifugal partition chromatography may improve throughput .
Q. How is the compound characterized using spectroscopic methods?
- LCMS : Look for [M+H]+ peaks at m/z 428 or 540 (depending on substituents; see ).
- HPLC : Retention times vary by column (e.g., 0.61–1.11 minutes under SQD-FA05 or similar conditions).
- NMR : Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm), ester methyl (δ 3.6–3.8 ppm), and epoxide protons (δ 3.1–3.4 ppm). Compare with analogous compounds ().
Advanced Research Questions
Q. How can discrepancies in LCMS/HPLC data during purity analysis be resolved?
Discrepancies often arise from:
- Ion suppression in LCMS : Adjust ionization parameters (e.g., ESI voltage) or use additives like formic acid.
- Column variability in HPLC : Standardize columns (C18 with 2.6 µm particle size) and mobile phase pH. Validate methods using reference standards from patents (e.g., m/z 540.2 in ).
- Degradation products : Perform stability studies under varying temperatures/pH to identify epoxide ring-opening byproducts .
Q. What strategies mitigate epoxide ring-opening during synthesis?
- Low-temperature reactions : Conduct steps at 0–5°C to suppress nucleophilic attack ().
- Protecting groups : Temporarily block the epoxide with trimethylsilyl chloride before reactive steps.
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workups to avoid acid-catalyzed ring-opening .
Q. How does cyclopentane ring strain influence ester reactivity?
The cyclopentane ring’s 108° bond angles (vs. 109.5° in cyclohexane) increase torsional strain, enhancing the ester’s electrophilicity. This accelerates nucleophilic substitution at the carbonyl carbon, as observed in analogous methyl 2-cyanocyclobutane-1-carboxylate derivatives ( ). Computational studies (DFT) can quantify strain energy and predict reactivity trends .
Q. What catalytic systems are suitable for functionalizing the epoxide moiety?
- Acid catalysis : Use BF3·OEt2 for regioselective epoxide ring-opening with amines (e.g., morpholine derivatives in ).
- Enzyme-mediated : Lipases (e.g., Candida antarctica) enable enantioselective hydrolysis under mild conditions.
- Transition metals : Scandium triflate catalyzes epoxide-azide cycloadditions for click chemistry applications .
Q. How can reaction scalability be optimized without compromising yield?
- Continuous flow systems : Reduce reaction times and improve heat transfer for exothermic steps (e.g., borane reductions).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation.
- Solvent recycling : Ethyl acetate recovery via distillation reduces costs in large-scale syntheses .
Methodological Notes
- Spectral Data Interpretation : Cross-validate NMR/LCMS results with computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals .
- Safety Protocols : Handle epoxides in fume hoods with nitrile gloves; monitor for sensitization risks ().
- Data Reproducibility : Document exact solvent ratios, column lot numbers, and instrument calibration dates to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
